molecular formula C14H17N3O2S B4931651 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide

Cat. No.: B4931651
M. Wt: 291.37 g/mol
InChI Key: OYTHYDKFEOZQKH-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents. The process typically includes steps such as solvent extraction, distillation, and crystallization to isolate and purify the final compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can lead to increased permeability and cell death, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it exhibits enhanced stability and solubility, making it a valuable compound for various applications. Its phenoxybutanamide moiety also contributes to its unique interaction with biological targets, leading to its diverse pharmacological activities .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-3-11(19-10-8-6-5-7-9-10)13(18)15-14-17-16-12(4-2)20-14/h5-9,11H,3-4H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTHYDKFEOZQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(CC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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